molecular formula C8H9NO2S B3024204 2-(Pyridin-2-ylthio)propanoic acid CAS No. 32002-78-1

2-(Pyridin-2-ylthio)propanoic acid

Cat. No. B3024204
CAS RN: 32002-78-1
M. Wt: 183.23 g/mol
InChI Key: FAAIBCMHMKYUAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

PTSA can be synthesized by reacting pyridine-2-thiol with 2-bromo-propanoic acid in the presence of a base such as sodium hydroxide. The reaction leads to the formation of PTSA as a white to yellowish powder that can be purified by recrystallization.


Molecular Structure Analysis

PTSA is a white to yellowish powder with a molecular formula of C8H9NO2S and a molecular weight of 183.23 g/mol. It is a weak acid with a pKa value of 4.0.


Chemical Reactions Analysis

PTSA undergoes disulfide exchange reactions in the presence of reducing agents. It is soluble in water and ethanol, but insoluble in benzene and chloroform.

properties

IUPAC Name

2-pyridin-2-ylsulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-6(8(10)11)12-7-4-2-3-5-9-7/h2-6H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAIBCMHMKYUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343005, DTXSID40953889
Record name 2-(pyridin-2-ylthio)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(Pyridin-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

864754-02-9, 32002-78-1
Record name 2-(pyridin-2-ylthio)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(Pyridin-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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